molecular formula C22H20N2 B2770273 2-(Dibenzylamino)-2-phenylacetonitrile CAS No. 15429-22-8

2-(Dibenzylamino)-2-phenylacetonitrile

Cat. No.: B2770273
CAS No.: 15429-22-8
M. Wt: 312.416
InChI Key: NZIHREWVSWLSLW-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-phenylacetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenylacetonitrile backbone, with two dibenzylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)-2-phenylacetonitrile typically involves the reaction of benzylamine with benzyl cyanide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the benzylamine, followed by nucleophilic attack on the benzyl cyanide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Dibenzylamino)-2-phenylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Dibenzylamino)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various biochemical pathways. The dibenzylamino groups can enhance the compound’s binding affinity to certain proteins, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Dibenzylamino)-2-phenylacetonitrile is unique due to the combination of its nitrile and dibenzylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(dibenzylamino)-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c23-16-22(21-14-8-3-9-15-21)24(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHREWVSWLSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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